The Discovery and Synthesis of Olorofim: A Novel Orotomide Antifungal Agent
The Discovery and Synthesis of Olorofim: A Novel Orotomide Antifungal Agent
Introduction
Olorofim (formerly F901318) represents a first-in-class antifungal agent from the orotomide class. Its discovery offers a novel mechanism of action to combat the growing threat of invasive fungal infections, particularly those caused by rare and often multidrug-resistant molds such as Aspergillus species, Lomentospora prolificans, and Scedosporium species. Unlike existing antifungal classes that target the cell wall or cell membrane, Olorofim selectively inhibits a crucial enzyme in the pyrimidine biosynthesis pathway, a mode of action that is highly specific to fungi. This document provides a technical overview of the discovery, synthesis, and mechanism of action of Olorofim, tailored for researchers and drug development professionals.
Quantitative Data: In Vitro Antifungal Activity
The in vitro potency of Olorofim has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of the microorganism.
Table 1: In Vitro Activity of Olorofim against Aspergillus Species
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.008 - 0.25 | 0.03 | 0.06 |
| Aspergillus flavus | 0.015 - 0.12 | 0.03 | 0.06 |
| Aspergillus niger | 0.03 - 0.25 | 0.06 | 0.12 |
| Aspergillus terreus | 0.015 - 0.12 | 0.03 | 0.06 |
Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: In Vitro Activity of Olorofim against Rare and Resistant Molds
| Fungal Species | MIC Range (µg/mL) |
| Lomentospora prolificans | ≤0.008 - 0.06 |
| Scedosporium apiospermum | ≤0.008 - 0.125 |
| Scedosporium boydii | ≤0.008 - 0.06 |
Olorofim demonstrates significant potency against these notoriously difficult-to-treat fungal pathogens.
Mechanism of Action
Olorofim exerts its antifungal effect by selectively targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Olorofim effectively halts the production of pyrimidines, which are essential building blocks for DNA, RNA, and other cellular components, ultimately leading to the cessation of fungal growth. The high selectivity for the fungal DHODH enzyme over its mammalian counterpart contributes to the drug's favorable safety profile.
Caption: Mechanism of action of Olorofim in the fungal pyrimidine biosynthesis pathway.
Chemical Synthesis
The synthesis of Olorofim is a multi-step process that involves the construction of its complex heterocyclic core. The following is a representative synthetic scheme based on patent literature.
Disclaimer: This protocol is an illustrative summary and should not be attempted without consulting the original patent literature and adhering to all laboratory safety protocols.
Protocol 1: Synthesis of Olorofim
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Step 1: Amide Coupling. An appropriately substituted aniline derivative is coupled with a carboxylic acid chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form a key amide intermediate.
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Step 2: Cyclization. The amide intermediate undergoes an intramolecular cyclization reaction, often catalyzed by a strong acid or a Lewis acid, to form the core heterocyclic ring system.
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Step 3: Aromatic Substitution. A nucleophilic aromatic substitution reaction is performed to introduce a side chain. This typically involves reacting the heterocyclic core with a suitable nucleophile (e.g., an alcohol or thiol) in the presence of a base.
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Step 4: Functional Group Interconversion. A series of functional group manipulations, such as reduction of a nitro group to an amine, followed by acylation, is carried out to install the final substituents on the molecule.
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Step 5: Final Salt Formation and Purification. The final compound is treated with an appropriate acid to form a pharmaceutically acceptable salt. The product is then purified using techniques such as recrystallization or column chromatography to yield Olorofim of high purity.
Experimental Protocols
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines the determination of Olorofim's Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
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Preparation of Olorofim Stock Solution: Prepare a stock solution of Olorofim in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.
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Preparation of Microdilution Plates:
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Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells of a 96-well microtiter plate.
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Create a serial two-fold dilution of Olorofim directly in the plate. Start by adding 100 µL of the stock solution to the first well, mix, and then transfer 100 µL to the next well, repeating across the plate to achieve a concentration range (e.g., 16 µg/mL to 0.015 µg/mL).
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Inoculum Preparation:
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Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
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Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
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Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
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Inoculation and Incubation:
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Add 100 µL of the final fungal inoculum to each well of the microtiter plate. This brings the final drug concentrations to the desired range (e.g., 8 µg/mL to 0.008 µg/mL).
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Include a growth control well (no drug) and a sterility control well (no inoculum).
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Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
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MIC Determination: The MIC is determined as the lowest concentration of Olorofim that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control well.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol describes a representative enzyme inhibition assay to confirm Olorofim's activity against DHODH.
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Enzyme and Substrate Preparation:
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Recombinantly express and purify fungal DHODH enzyme.
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Prepare a stock solution of the substrate, dihydroorotate, in a suitable buffer (e.g., Tris-HCl).
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Prepare a stock solution of the electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.
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Assay Procedure:
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In a 96-well plate, add a fixed amount of purified fungal DHODH enzyme to each well containing assay buffer.
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Add varying concentrations of Olorofim (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding dihydroorotate and DCIP to each well.
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Data Acquisition:
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Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometric plate reader. The rate of decrease in absorbance is proportional to the enzyme activity.
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Data Analysis:
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Calculate the rate of reaction for each Olorofim concentration.
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Plot the percentage of enzyme inhibition against the logarithm of the Olorofim concentration.
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Determine the IC₅₀ value (the concentration of Olorofim required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.
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Conclusion
Olorofim is a promising new antifungal agent with a novel mechanism of action that addresses a significant unmet medical need in the treatment of invasive fungal infections. Its potent in vitro activity against a wide range of difficult-to-treat molds, combined with its selective inhibition of fungal DHODH, underscores its potential as a valuable addition to the antifungal armamentarium. The synthetic route and experimental protocols outlined in this guide provide a foundational understanding for further research and development in this area.
